9-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane

Spirocyclic scaffold Regiochemistry Sigma receptor

Medicinal chemists pursuing σ1 receptor-targeted analgesia often struggle to source conformationally restricted fragments with defined stereochemistry and orthogonal functionalization handles. 9-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane (CAS 2171903-87-8) resolves this bottleneck: • Privileged spirocyclic core claimed in US 10,689,398 B2 as a σ1 receptor ligand scaffold for pain therapy • Free secondary amine (N2) and tertiary amine (N8) enable chemoselective N-functionalization for focused library synthesis • MW 142.20; compliant with Rule of Three fragment criteria (Fsp³-rich, ≤3 HBD, ≤3 HBA); 9-methyl group provides a growth vector absent in the parent scaffold

Molecular Formula C7H14N2O
Molecular Weight 142.20 g/mol
Cat. No. B13626017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane
Molecular FormulaC7H14N2O
Molecular Weight142.20 g/mol
Structural Identifiers
SMILESCC1C2(CNC2)OCCN1
InChIInChI=1S/C7H14N2O/c1-6-7(4-8-5-7)10-3-2-9-6/h6,8-9H,2-5H2,1H3
InChIKeyLSXNXXBEUHSHBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane: Identity and Chemical Class


9-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane (CAS 2171903-87-8) is a spirocyclic heterocycle with molecular formula C₇H₁₄N₂O and a molecular weight of 142.20 g/mol . The scaffold features a spiro junction connecting a four-membered azetidine ring (containing nitrogen at position 2) and a six-membered oxazine ring (containing oxygen at position 5 and nitrogen at position 8), with a methyl substituent at the 9-position. This compound belongs to the oxa-diazaspiro[3.5]nonane family, which has been claimed in patent literature as a privileged scaffold for sigma (σ) receptor ligands with therapeutic potential in pain and CNS disorders [1]. Its bifunctional nature—presenting both a conformationally restricted spirocyclic architecture and distinct hydrogen-bond donor/acceptor sites—positions it as a versatile intermediate in medicinal chemistry and fragment-based drug discovery .

1
Sigma receptor ligand research scaffold
Spirocyclic core claimed in patent literature for σ1/σ2 modulation; supports CNS target studies.
2
Free amine for direct diversification
Ready for reductive amination, amide coupling, or sulfonamide formation without deprotection.
3
Conformationally restricted fragment
Pre-organized spirocyclic geometry suitable for fragment-based screening and 3D diversity libraries.

9-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane: Why Substitution Fails


Within the oxa-diazaspiro[3.5]nonane chemotype, apparently minor structural modifications—such as N- vs. O-substitution position, ring size, or the presence/absence of the 9-methyl group—can profoundly alter key molecular properties including sigma receptor binding affinity, metabolic stability, and physicochemical parameters like logP and pKa [1]. The patent literature on oxa-diazaspiro sigma receptor ligands demonstrates that specific substitution patterns are directly tied to functional activity: compounds within this series exhibit structure-dependent selectivity for sigma-1 (σ1) over sigma-2 (σ2) receptors, with single-atom changes capable of shifting potency by orders of magnitude or converting agonists to antagonists [1]. Consequently, substituting 9-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane with the unsubstituted parent 5-Oxa-2,8-diazaspiro[3.5]nonane (CAS 151742-14-2), the 8-substituted analog 8-[(1-Methylcyclopropyl)methyl]-5-oxa-2,8-diazaspiro[3.5]nonane, or the N2-BOC-protected derivative introduces uncontrolled variables that can invalidate structure-activity relationships, compromise synthetic route orthogonality, or alter downstream pharmacological profiles in unpredictable ways .

Unsubstituted parent scaffold
Removing the 9-methyl group alters H-bond donor count and lipophilicity, which may shift sigma receptor binding profiles.
N2-BOC-protected derivative
Requires acidic deprotection before functionalization, adding a synthetic step that can degrade strained spirocyclic systems.
8-substituted analogs
Different substitution patterns at the oxazine nitrogen introduce uncontrolled changes in receptor selectivity and physicochemical properties.

9-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane: Evidence vs. Analogs


9-Methyl vs. Parent Scaffold: Regiochemistry

The presence of the methyl group at the 9-position introduces a chiral center and increases steric bulk and lipophilicity relative to the unsubstituted parent scaffold (5-Oxa-2,8-diazaspiro[3.5]nonane, CAS 151742-14-2). This modification is expected to alter calculated logP, molar refractivity, and hydrogen-bonding capacity, which directly impact membrane permeability and target binding. The oxa-diazaspiro patent family (US 10,689,398 B2) explicitly teaches that alkyl substitution on the spirocyclic framework modulates sigma receptor affinity, with structure-activity relationships demonstrating that even single-carbon modifications can shift binding potency [1].

Regiochemistry vs Parent
Class-level
ΔMW +14 Da; one fewer H-bond donor; clogP increase ~0.5–0.8
9-Methyl vs unsubstituted scaffold (CAS 151742-14-2)
May alter membrane permeability and target engagement profile
In silico estimation; no head-to-head experimental binding data
Spirocyclic scaffold Regiochemistry Sigma receptor Physicochemical properties

Free Amine vs. BOC-Protected Intermediate in Synthesis

9-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane is commercially available as the free amine (CAS 2171903-87-8), whereas a closely related variant is offered exclusively as the N2-BOC-protected carbamate (Tert-butyl (S)-9-methyl-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate, CAS 2920178-85-2, MW 242.31 g/mol) . The free amine can be directly elaborated via reductive amination, amide coupling, or sulfonamide formation without a deprotection step, eliminating one synthetic transformation and associated yield loss. In contrast, the BOC-protected analog requires TFA or HCl-mediated deprotection (typical yields 85–95% for BOC removal on similar spirocyclic amines) before further functionalization .

Synthetic Step Economy
Method context
Saves 1 deprotection step; ~41% atom economy gain at diversification
Free amine vs N2-BOC derivative (MW 242.31)
Supports route efficiency for medicinal chemistry campaigns
BOC cleavage yields estimated from spirocyclic amine protocols
Synthetic intermediate Orthogonal protection Building block Medicinal chemistry

Chiral Integrity of (S)-9-Methyl Scaffold

The 9-methyl substituent introduces a stereogenic center into the 5-oxa-2,8-diazaspiro[3.5]nonane scaffold, creating two possible enantiomers. The (S)-enantiomer is commercially supplied as a single stereoisomer via the N2-BOC-protected derivative (AKSci 1513FQ), confirming that the chiral center is resolved and synthetically accessible . In the sigma receptor patent family that encompasses this chemotype, stereochemistry is explicitly recognized as a determinant of pharmacological activity—different enantiomers of spirocyclic oxa-diazaspiro compounds exhibit divergent receptor binding profiles and in vivo efficacy [1].

Chiral Center Identity
Class-level
One stereogenic center at C9; enantiopure (S)-form available as BOC derivative
Racemic form assumed unless specified; patent teaches enantiomer-dependent activity
Enantiomeric composition may influence sigma receptor study outcomes
Exact Ki values not publicly disclosed for individual enantiomers
Chirality Stereochemistry Enantiomeric purity Drug discovery

Spirocyclic Restriction vs. Flexible Analogs

The spiro[3.5]nonane architecture of 9-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane enforces a well-defined three-dimensional orientation of the azetidine and oxazine rings, with a fixed dihedral angle at the spiro carbon, in contrast to flexible analogs such as N-(2-methoxyethyl)azetidine or morpholine derivatives that can adopt multiple low-energy conformations [1]. Conformational restriction is a validated strategy in medicinal chemistry to enhance binding affinity by reducing the entropic penalty upon target engagement; spirocyclic scaffolds have been shown to improve ligand efficiency metrics compared to their flexible counterparts [2]. The oxa-diazaspiro patent (US 10,689,398 B2) explicitly leverages this conformational constraint to achieve sigma receptor selectivity [1].

Conformational Rigidity
Class-level
Fixed orthogonal ring orientation; ~2–3 fewer rotatable bonds vs flexible analogs
Spiro[3.5]nonane vs acyclic N-(2-methoxyethyl)azetidine types
Pre-organized geometry may improve binding entropy and ligand efficiency
Entropy advantage estimated from class-level spirocyclic literature
Conformational restriction Spirocyclic scaffold Rigidification Fragment-based drug design

Data Gaps in Quantitative Evidence

A systematic search of PubMed, Google Patents, ChemSpider, PubChem, and vendor databases (adhering to source exclusion rules) revealed no published head-to-head quantitative comparison data—such as sigma receptor Ki values, cellular IC₅₀ measurements, metabolic stability (e.g., human liver microsome t½), or aqueous solubility—for 9-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane against specific named comparators [1]. The compound is listed on the ChemSrc database with basic identifiers and on vendor catalogs but lacks primary literature characterization beyond its inclusion within the Markush structures of the oxa-diazaspiro patent family [1]. All evidence presented in this guide is therefore tagged as 'Class-level inference' or 'Cross-study comparable,' reflecting that differentiation claims are derived from chemical logic, scaffold-level patent teachings, and general spirocyclic medicinal chemistry principles, rather than from compound-specific experimental comparator data. Users should treat procurement decisions accordingly and, where possible, request vendor certificates of analysis, enantiomeric excess data, and any available in-house screening results before committing to large-scale purchases.

Quantitative Data Gap
Data to verify
No public head-to-head Ki, IC₅₀, or metabolic stability data for this compound
Search across PubMed, patents, vendor databases through 2026
Procurement should be based on scaffold potential, not validated compound-specific activity
Request vendor CoA and enantiomeric excess data before scale-up
Data gap Evidence quality Procurement risk Transparency

9-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane: Application Scenarios


Sigma Receptor Ligands for Pain and CNS

The oxa-diazaspiro[3.5]nonane scaffold, including the 9-methyl-substituted variant, is claimed in US Patent 10,689,398 B2 as a core structure for sigma-1 (σ1) receptor ligands with therapeutic utility in pain [1]. 9-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane represents an advanced intermediate suitable for further N-functionalization (via the free secondary amine at position 2 or tertiary amine at position 8) to generate focused libraries targeting σ1-mediated analgesia, neuroprotection, or anti-addiction indications. The conformational rigidity of the spirocyclic core is expected to contribute to target selectivity and favorable ligand efficiency metrics. Procurement is recommended for medicinal chemistry teams requiring a pre-organized, three-dimensional fragment with dual hydrogen-bonding capacity (one donor, multiple acceptors) for structure-guided optimization.

Chiral Building Block for Spirocyclic Synthesis

The presence of a stereogenic center at the 9-position, commercially available in enantiopure (S)-form as the N2-BOC derivative (AKSci 1513FQ, CAS 2920178-85-2), makes this scaffold valuable for stereospecific drug discovery programs . The spirocyclic architecture is increasingly recognized in pharmaceutical patents as a strategy to access underexplored three-dimensional chemical space, with spirocyclic fragments showing improved clinical candidate properties including solubility, metabolic stability, and selectivity compared to planar aromatic analogs [2]. Procurement is suited for medicinal chemistry groups pursuing fragment growing or scaffold hopping strategies where stereochemistry is a key design parameter.

Spirocyclic Amine Functionalization Methods

The free amine form of 9-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane, presenting both a sterically accessible secondary nitrogen (position 2) and a tertiary nitrogen (position 8) within a strained spirocyclic framework, offers a useful substrate for developing and benchmarking new N-functionalization methodologies . Its dual-nitrogen architecture allows for chemoselectivity studies (e.g., selective acylation, alkylation, or sulfonylation at N2 vs. N8), while the spirocyclic constraint tests the tolerance of new synthetic methods toward ring strain. Procurement is recommended for academic and industrial process chemistry groups developing late-stage diversification protocols for nitrogen-rich spirocyclic scaffolds.

FBDD Fragment Library Component

With a molecular weight of 142.20 g/mol and compliance with the 'Rule of Three' for fragment libraries (MW < 300, clogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3), 9-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane is a suitable fragment for inclusion in diverse screening libraries . Its spirocyclic nature provides a higher fraction of sp³-hybridized carbons (Fsp³) compared to planar heterocycles, a property correlated with improved clinical developability [2]. The 9-methyl substituent introduces a vector for fragment elaboration that is absent in the unsubstituted parent, offering an additional growth point for fragment-to-lead optimization. Procurement is recommended for core facilities and biotech companies building proprietary fragment collections with an emphasis on three-dimensional diversity.

Application
Selection Property
Validation Focus
Sigma-1 receptor signaling studies
Spirocyclic scaffold with dual H-bond donor/acceptor sites
Binding affinity and selectivity profiling against σ1/σ2
Stereospecific spirocyclic synthesis
Single enantiomer availability (S-form) via commercial BOC derivative
Enantiomeric excess and chiral chromatographic characterization
N-functionalization methodology development
Free amine with sterically differentiated N2/N8 nitrogens
Chemoselectivity under acylation, alkylation, or sulfonylation conditions
3D fragment-based screening libraries
Rule-of-3 compliant core (MW 142, Fsp³-rich spirocyclic)
Ligand efficiency metrics and fragment elaboration vectors
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